4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . These methods involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.
For the specific synthesis of this compound, the quinoline derivative is first prepared and then reacted with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, onto the quinoline or benzene rings.
Scientific Research Applications
4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, including DNA, proteins, and cell membranes . The sulfonamide group can enhance binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Sulfonamides: Sulfa drugs, such as sulfamethoxazole, contain the sulfonamide group and are used as antibiotics.
Uniqueness
4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the combination of the quinoline and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-17-11-14(3)18(12-13(17)2)25(22,23)21-16-9-5-7-15-8-6-10-20-19(15)16/h5-12,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVFOBNAHMKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.